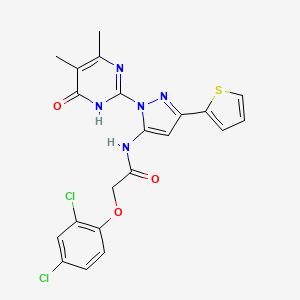
2-(2,4-dichlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H17Cl2N5O3S and its molecular weight is 490.36. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Use in Agriculture
Chloroacetamide derivatives, including compounds related to the specified chemical, have been utilized as selective pre-emergent or early post-emergent herbicides. They are effective in controlling annual grasses and broad-leaved weeds in various crops such as cotton, brassicas, maize, oilseed rape, and soybeans. This application leverages the inhibitory effects of chloroacetamides on fatty acid synthesis in plants (Weisshaar & Böger, 1989).
Potential in Antitumor Activity
Research has indicated that certain pyrazole and pyrimidine derivatives, which are structurally similar to the specified chemical, exhibit notable antitumor activities. The interactions of these compounds with various biological targets have been explored, highlighting their potential as antitumor agents (Fahim et al., 2019).
Anti-Inflammatory Properties
Some derivatives of pyrazole, closely related to the mentioned chemical, have been synthesized and tested for their anti-inflammatory activities. These studies provide insights into the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Development of Radioligands for Imaging
Pyrazolo[1,5-a]pyrimidineacetamide derivatives have been developed as selective radioligands for imaging translocator proteins with positron emission tomography (PET). These compounds, including those structurally related to the specified chemical, are used in neurological research to study neuroinflammatory processes (Dollé et al., 2008).
Structural Analysis and Molecular Conformations
Studies on various molecular conformations of related acetamide derivatives have provided valuable insights into their structural chemistry. This research is crucial for understanding the biological activities and potential pharmaceutical applications of these compounds (Narayana et al., 2016).
Antioxidant and Antimicrobial Activities
Compounds structurally similar to the specified chemical have been investigated for their antioxidant and antimicrobial properties. This research contributes to the development of new therapeutic agents with potential applications in treating infections and oxidative stress-related diseases (Abu‐Hashem et al., 2020).
Diverse Applications in Organic Synthesis
The chemical's structural relatives have been used in various organic synthesis processes, contributing to the development of a diverse range of compounds. This research enhances the understanding of chemical reactions and the creation of novel molecules with potential applications in different fields (Roman, 2013).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O3S/c1-11-12(2)24-21(26-20(11)30)28-18(9-15(27-28)17-4-3-7-32-17)25-19(29)10-31-16-6-5-13(22)8-14(16)23/h3-9H,10H2,1-2H3,(H,25,29)(H,24,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQYANAKOHQUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


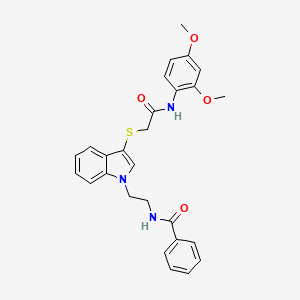
![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)
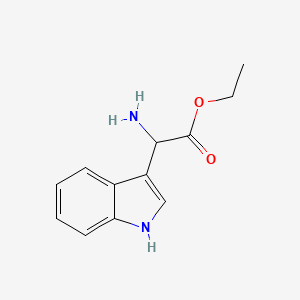
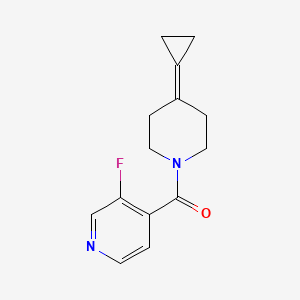


![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B2398165.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)
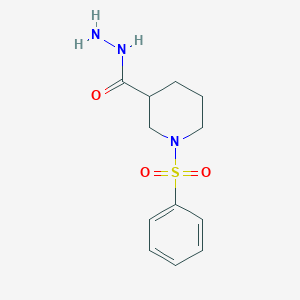

![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B2398173.png)
